molecular formula C16H22Cl2N2O B1487337 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride CAS No. 2205503-42-8

3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride

Cat. No.: B1487337
CAS No.: 2205503-42-8
M. Wt: 329.3 g/mol
InChI Key: ZUEGNSJTWBWYED-UHFFFAOYSA-N
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Description

3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride is a complex organic compound known for its versatility in various chemical, biological, medicinal, and industrial applications. Its structure includes a pyridinyl group, a phenoxy group, and a propylamine moiety, making it a compound of significant interest due to its potential reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride typically involves multiple steps:

  • Formation of Intermediate: Initially, a pyridin-3-yl ethyl halide is synthesized by halogenation of the appropriate pyridin-3-yl ethanone.

  • Etherification Reaction: The pyridin-3-yl ethyl halide is then reacted with a phenol under basic conditions to form the intermediate phenoxy compound.

  • Amination: The phenoxy intermediate is subjected to nucleophilic substitution with a propan-1-amine, leading to the desired amine compound.

  • Dihydrochloride Formation: Finally, the free base form of the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining stringent reaction conditions and purification protocols to ensure high yield and purity. Automated synthesis and continuous flow chemistry are often employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of N-oxide derivatives.

  • Reduction: Reduction reactions often result in the hydrogenation of the pyridinyl or phenoxy groups.

  • Substitution: The amine group can participate in nucleophilic substitution reactions, forming various amides or ureas.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: Reagents like acyl chlorides and isocyanates under anhydrous conditions.

Major Products Formed:

  • Oxidation: N-oxide derivatives of the amine.

  • Reduction: Reduced forms of the pyridinyl or phenoxy groups.

  • Substitution: Amides or ureas depending on the specific reagents used.

Scientific Research Applications

3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride finds extensive use in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Studying its interaction with various biological molecules and potential as a biochemical tool.

  • Medicine: Investigated for therapeutic applications, especially in areas where modulation of amine-related pathways is crucial.

  • Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Unique Features:

  • The presence of both pyridinyl and phenoxy groups provides dual functionality.

  • The propan-1-amine moiety offers potential for forming additional derivatives.

Comparison with Similar Compounds

  • 3-(2-(2-(Pyridin-4-yl)ethyl)phenoxy)propan-1-amine dihydrochloride: Similar structure with a different pyridinyl position.

  • 3-(2-(2-(Quinolin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride: Features a quinoline ring instead of a pyridine.

This compound, 3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride, showcases a fascinating array of chemical reactivity and applications, making it a cornerstone in various research and industrial domains.

Properties

IUPAC Name

3-[2-(2-pyridin-3-ylethyl)phenoxy]propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.2ClH/c17-10-4-12-19-16-7-2-1-6-15(16)9-8-14-5-3-11-18-13-14;;/h1-3,5-7,11,13H,4,8-10,12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEGNSJTWBWYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CN=CC=C2)OCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
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3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
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3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
Reactant of Route 4
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
Reactant of Route 5
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride
Reactant of Route 6
3-(2-(2-(Pyridin-3-yl)ethyl)phenoxy)propan-1-amine dihydrochloride

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